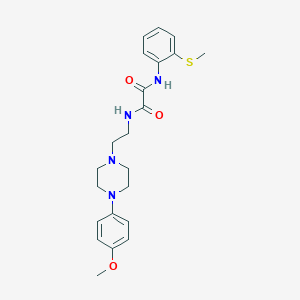

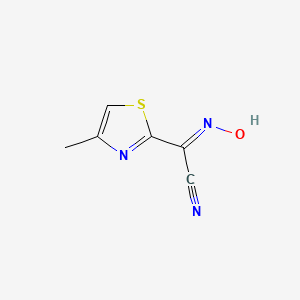

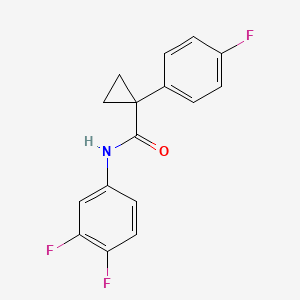

![molecular formula C17H21N5O3S B3016240 3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole CAS No. 1219905-71-1](/img/structure/B3016240.png)

3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic compound that is a fusion of benzene and imidazole . It is known for its wide range of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities . Isoxazole is another heterocyclic compound that contains an oxygen atom and a nitrogen atom. It is found in some natural products and pharmaceutical drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves nucleophilic substitution reactions . For example, 2-substituted-1H-benzimidazole derivatives can be synthesized using this method . The synthesis of isoxazole derivatives can involve various methods, including cyclization and oxidation reactions .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, which allows it to show two equivalent tautomeric forms .Chemical Reactions Analysis

Benzimidazole derivatives have been shown to exhibit a broad range of chemical reactions, largely due to the versatile nature of the benzimidazole moiety . These reactions often involve the formation or breaking of bonds at the nitrogen atoms or the adjacent carbon atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antimycobacterial Activity

A study by Naidu et al. (2014) focused on the design, synthesis, and evaluation of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Among the compounds tested, several showed moderate to very good antimycobacterial activity, with one exhibiting a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL. Toxicity studies against mouse macrophage cell lines indicated a selectivity index of >130 for the most active compound, suggesting its potential for further drug development (Naidu et al., 2014).

Anticancer Evaluation

Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, which include compounds with a piperazine substituent. These compounds were screened in vitro against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The study identified several compounds with significant anticancer activity, highlighting the piperazine substituent's role in enhancing the compounds' effectiveness (Turov, 2020).

Synthesis and Biological Evaluation of Isoxazolines

Byrappa et al. (2017) synthesized a new class of isoxazolines linked via piperazine to benzoisothiazole derivatives, which were screened for cytotoxic activity on tumor cells. Several compounds exhibited potent cytotoxic and antineoplastic activities comparable to the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein in mammalian cancer cells, indicating their potential as anticancer agents (Byrappa et al., 2017).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to a wide spectrum of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some imidazole derivatives bind to DNA grooves and have peroxide-mediated DNA-cleavage properties . Others inhibit microtubule assembly formation .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Some imidazole derivatives have been found to have high cytotoxic activities when tested on certain cell lines . Others have been found to effectively inhibit microtubule assembly formation .

Future Directions

Properties

IUPAC Name |

3,5-dimethyl-4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S/c1-12-16(13(2)25-19-12)26(23,24)22-10-8-21(9-11-22)17-18-14-6-4-5-7-15(14)20(17)3/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZPUNPSIICZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

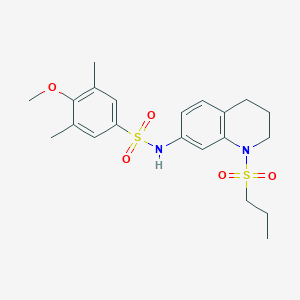

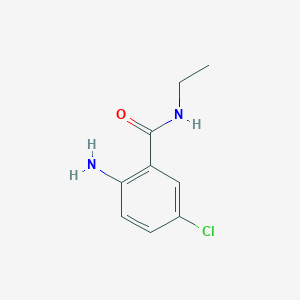

![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)

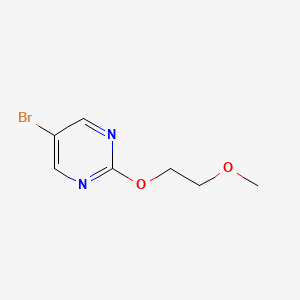

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)

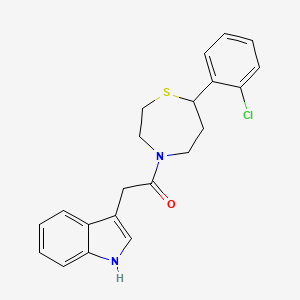

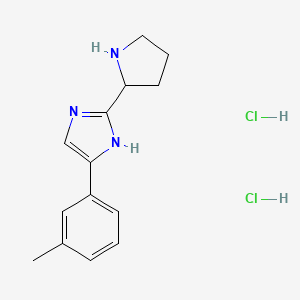

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)

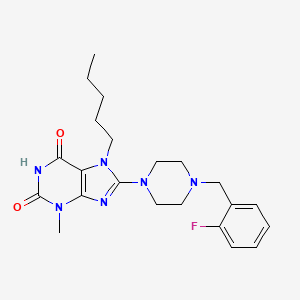

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)